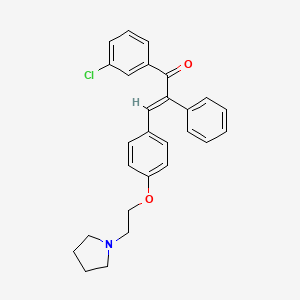
Acrylophenone, 3'-chloro-2,3-diphenyl-4'-(2-(1-pyrrolidinyl)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- is an organic compound with a complex structure that includes phenyl, chloro, and pyrrolidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- typically involves multiple steps. One common method includes the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This process can be further modified to introduce the chloro and pyrrolidinyl groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions followed by additional steps to introduce the specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
Applications De Recherche Scientifique
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of certain resins and polymers.
Mécanisme D'action
The mechanism of action of Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylophenone: A simpler compound with similar structural features but lacking the chloro and pyrrolidinyl groups.
Chalcone: Another related compound with a similar backbone but different functional groups.
Uniqueness
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
24845-22-5 |
|---|---|
Formule moléculaire |
C27H26ClNO2 |
Poids moléculaire |
432.0 g/mol |
Nom IUPAC |
(E)-1-(3-chlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H26ClNO2/c28-24-10-6-9-23(20-24)27(30)26(22-7-2-1-3-8-22)19-21-11-13-25(14-12-21)31-18-17-29-15-4-5-16-29/h1-3,6-14,19-20H,4-5,15-18H2/b26-19+ |
Clé InChI |
LBQLAZYELRMMAE-LGUFXXKBSA-N |
SMILES isomérique |
C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
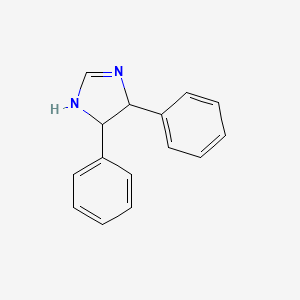
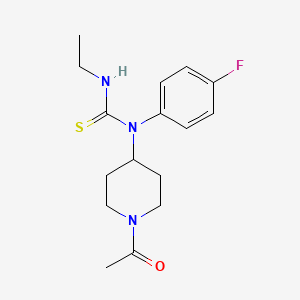
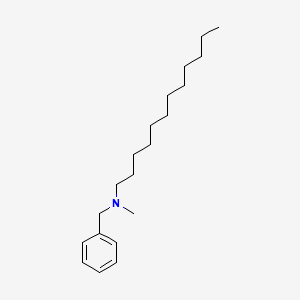
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
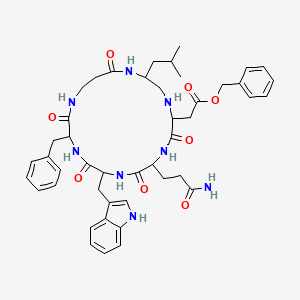
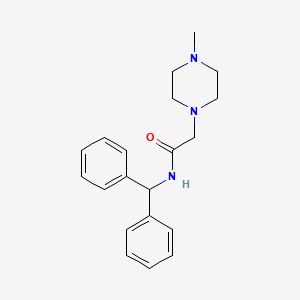
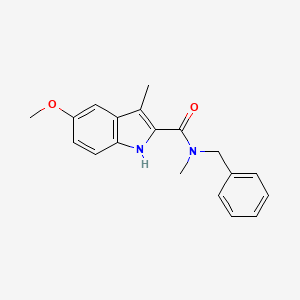
![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
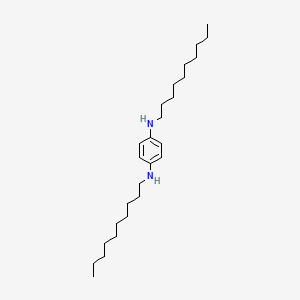
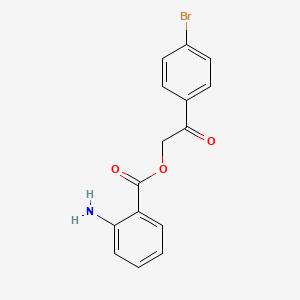
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
